

Application Note & Synthesis Protocol: N-(4-Butylphenyl)(phenylcyclopentyl)formamide

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Compound of Interest

Compound Name: N-(4-Butylphenyl)
(phenylcyclopentyl)formamide

CAS No.: 1024253-13-1

Cat. No.: B2868746

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Abstract

This document provides a comprehensive, two-step synthesis protocol for the novel compound **N-(4-Butylphenyl)(phenylcyclopentyl)formamide**. The synthesis commences with the formation of the key secondary amine intermediate, N-(4-butylphenyl)-1-phenylcyclopentan-1-amine, via a reductive amination pathway. This intermediate is subsequently formylated using a well-established procedure with formic acid to yield the final product. This application note details the underlying chemical principles, step-by-step experimental procedures, material requirements, and methods for purification and characterization. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust and reproducible method for accessing this unique molecular scaffold.

Introduction and Rationale

N,N-disubstituted formamides are a critical class of organic compounds, widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] They serve as precursors for isocyanides, Vilsmeier reagents, and formamidine

derivatives.^{[2][3]} The target molecule, **N-(4-Butylphenyl)(phenylcyclopentyl)formamide**, combines several structural features of interest: a lipophilic butyl group, a conformationally restricted cyclopentyl ring, and an aromatic system, making it a candidate for investigation in drug discovery and materials science.

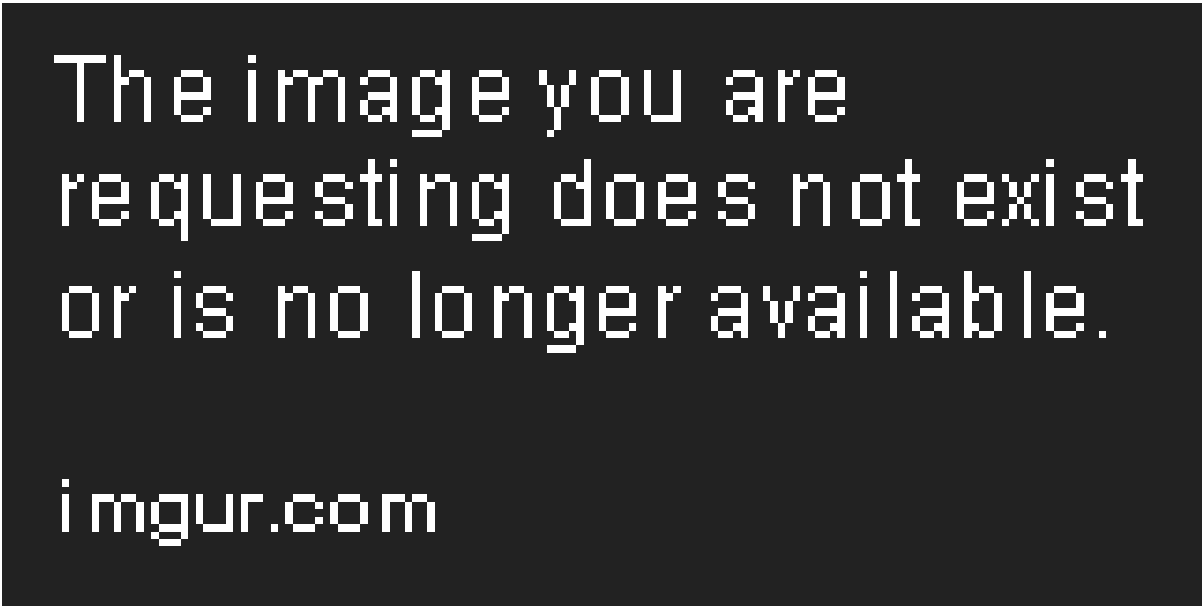
Given the absence of a direct, published synthesis for this specific molecule, this protocol outlines a logical and efficient two-step approach. The chosen strategy relies on two fundamental and high-yielding organic transformations:

- Reductive Amination: To construct the core secondary amine intermediate. This method is among the most effective for forming C-N bonds and creating substituted amines from readily available ketone and amine precursors.^{[4][5]}
- N-Formylation: To introduce the formyl group onto the secondary amine. The use of formic acid is a classical, cost-effective, and environmentally benign method for the N-formylation of primary and secondary amines.^{[1][6][7]}

This protocol emphasizes practical execution, safety, and thorough analytical validation of the final compound.

Overall Reaction Scheme

Step 1: Reductive Amination to form Intermediate 1



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Step 2:

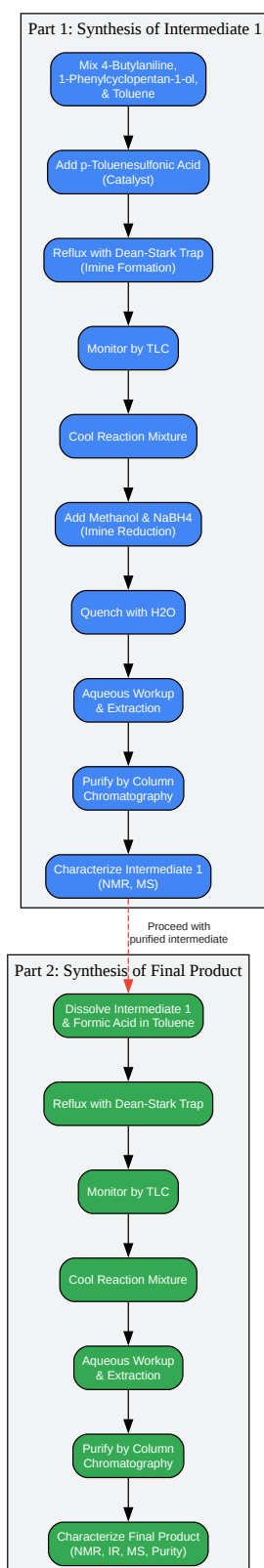
N-Formylation to form Final Product

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Experimental Workflow and Logic

The synthesis is designed as a sequential, two-part process. The first part involves the synthesis and purification of the key secondary amine intermediate. The second part is the formylation of this intermediate to yield the final product.



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Figure 1: Overall experimental workflow from starting materials to final product characterization.

Detailed Synthesis Protocol

Part 1: Synthesis of N-(4-butylphenyl)-1-phenylcyclopentan-1-amine (Intermediate 1)

This procedure is adapted from established reductive amination protocols, where an imine is formed and subsequently reduced in situ.^{[4][8]}

Materials & Reagents:

- 4-Butylaniline (1.0 eq)
- 1-Phenylcyclopentan-1-ol (1.05 eq) - Note: This alcohol will dehydrate in situ to the ketone/enamine precursor.
- p-Toluenesulfonic acid monohydrate (0.1 eq)
- Sodium borohydride (NaBH₄) (1.5 eq)
- Toluene (Anhydrous)
- Methanol (Anhydrous)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Ethyl Acetate (EtOAc)
- Hexanes

Procedure:

- Imine Formation:

- To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-butylaniline (1.0 eq), 1-phenylcyclopentan-1-ol (1.05 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).
- Add sufficient anhydrous toluene to dissolve the reagents (approx. 0.2 M concentration).
- Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, indicating the formation of the imine intermediate.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 4-6 hours).
- Reduction:
 - Once imine formation is complete, cool the reaction mixture to room temperature.
 - Carefully add anhydrous methanol to the flask, followed by the portion-wise addition of sodium borohydride (NaBH_4) (1.5 eq) at 0 °C (ice bath).
 - Rationale: Sodium borohydride is a mild reducing agent that selectively reduces the C=N bond of the imine in the presence of the aromatic rings.[4]
 - Allow the reaction to stir at room temperature for 2-3 hours. Monitor the disappearance of the imine spot by TLC.
- Workup and Purification:
 - Quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel and add ethyl acetate.
 - Wash the organic layer sequentially with saturated NaHCO_3 solution and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (eluent: 1-5% Ethyl Acetate in Hexanes) to yield Intermediate 1 as a pale yellow oil.

Part 2: Synthesis of N-(4-Butylphenyl) (phenylcyclopentyl)formamide (Final Product)

This step employs a classical N-formylation reaction using formic acid with azeotropic removal of water.[1][2]

Materials & Reagents:

- Intermediate 1 (1.0 eq)
- Formic Acid (88% aqueous solution, 2.0 eq)
- Toluene
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl Acetate (EtOAc)
- Hexanes

Procedure:

- Formylation Reaction:
 - In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Intermediate 1 (1.0 eq) in toluene.
 - Add formic acid (2.0 eq) to the solution.
 - Rationale: Using a slight excess of formic acid drives the condensation reaction forward. The Dean-Stark trap effectively removes the water byproduct, shifting the equilibrium towards the product.[2]
 - Heat the mixture to reflux and collect the water in the trap.

- Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-8 hours).
- Workup and Purification:
 - Cool the reaction mixture to room temperature.
 - Transfer to a separatory funnel and dilute with ethyl acetate.
 - Carefully wash the organic layer with saturated NaHCO_3 solution until effervescence ceases. This neutralizes the excess formic acid.
 - Wash the organic layer with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% Ethyl Acetate in Hexanes) to yield the final product, **N-(4-Butylphenyl)(phenylcyclopentyl)formamide**.

Data Summary and Characterization

The following table summarizes the key parameters for the synthesis. Yields and analytical data are representative and may vary.

Parameter	Intermediate 1	Final Product
Chemical Formula	C ₂₁ H ₂₇ N	C ₂₂ H ₂₇ NO
Molecular Weight	293.45 g/mol	321.46 g/mol
Typical Yield	75-85%	80-90%
Appearance	Pale Yellow Oil	White to Off-White Solid
¹ H NMR (CDCl ₃ , δ)	~7.2-7.4 (m, Ar-H), ~6.5-7.0 (m, Ar-H), ~2.5 (t, -CH ₂ -), ~1.5-2.2 (m, -CH ₂ -), ~0.9 (t, -CH ₃)	~8.5 (s, -CHO), ~7.1-7.5 (m, Ar-H), ~2.6 (t, -CH ₂ -), ~1.6-2.4 (m, -CH ₂ -), ~0.9 (t, -CH ₃)
¹³ C NMR (CDCl ₃ , δ)	Aromatic (110-150), Aliphatic (14-70)	Carbonyl (~162), Aromatic (120-145), Aliphatic (14-65)
IR (cm ⁻¹)	~3400 (N-H stretch)	~1670 (C=O amide stretch)
Purity (HPLC)	>95%	>98%

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Formic acid is corrosive and should be handled with care.
- Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Additions and quenching should be performed slowly and with cooling.
- Toluene is flammable and toxic. Avoid inhalation and skin contact.

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